[4-(2-FURYLMETHYL)PIPERAZINO](4-METHYL-5-PHENYL-2-THIENYL)METHANONE
Description
4-(2-FURYLMETHYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a thienylmethanone group
Properties
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-(4-methyl-5-phenylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-14-19(26-20(16)17-6-3-2-4-7-17)21(24)23-11-9-22(10-12-23)15-18-8-5-13-25-18/h2-8,13-14H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJBSTAAFQNLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the furylmethyl and thienylmethanone groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thienylmethanone group can be reduced to form alcohols or alkanes.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-FURYLMETHYL)PIPERAZINOMETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and thienylmethanone compounds. Compared to these, 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE is unique due to the presence of both furylmethyl and thienylmethanone groups, which confer distinct chemical and biological properties. Similar compounds include:
Piperazine derivatives: Compounds with various substitutions on the piperazine ring.
Thienylmethanone compounds: Compounds with different substituents on the thienylmethanone group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
